molecular formula C15H14O4 B6324542 1-(2,4,6-Trihydroxyphenyl)-2-p-tolylethanone CAS No. 59108-68-8

1-(2,4,6-Trihydroxyphenyl)-2-p-tolylethanone

Cat. No.: B6324542
CAS No.: 59108-68-8
M. Wt: 258.27 g/mol
InChI Key: GKEDFHVZITYAGX-UHFFFAOYSA-N
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Description

“1-(2,4,6-Trihydroxyphenyl)-2-p-tolylethanone” is a chemical compound . It is also known by other names such as Acetophenone, 2’,4’,6’-trihydroxy-; Acetophloroglucine; Acetylphloroglucinol; Phloroacetophenone .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, genistein has been synthesized from 2,4,6-trihydroxyphenyl ethanone via protection of two hydroxyl substituent in triol as methoxymethyl ester . Another study reported the synthesis of an antibiotic-drug candidate 2,4-diacetylphloroglucinol over silica sulphuric acid catalyst .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C8H8O4 . The 3D structure of this compound can be viewed using specific software .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 168.1467 . More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been synthesized through various methods, including efficient and convenient synthetic sequences involving methylation, Friedel-Crafts acylation, demethylation, and geranylation steps, as demonstrated in the synthesis of biologically active phenyl compounds (Mzozoyana & van Heerden, 2017).

  • It shows unique photophysical properties, including measurements of quantum yields of triplet excited states and singlet oxygen generation, indicating its potential in photochemotherapeutic applications (Ramaiah et al., 1997).

Antioxidant and Inhibitory Effects

  • This compound and its derivatives have shown significant antioxidant properties, outperforming standard antioxidant compounds in various assays. Their potential as effective antioxidants stems from their structure, featuring multiple phenolic rings and hydroxyl groups (Çetinkaya et al., 2012).

  • In addition to their antioxidant capacity, these compounds have demonstrated inhibitory effects on metalloenzyme human carbonic anhydrase isozymes, suggesting a potential application in the treatment of diseases related to these enzymes (Nar et al., 2013).

Potential in Medical Applications

  • Derivatives of this compound have been explored as bioisosteres of known inhibitors, exhibiting potent in vitro inhibitory activities and showing promise as leads for further drug development (Nicolaou et al., 2004).

  • Novel pyrazole derivatives of this compound have demonstrated good anti-inflammatory activity, pointing towards their potential use in treating inflammation-related conditions (Arunkumar et al., 2009).

Properties

IUPAC Name

2-(4-methylphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-9-2-4-10(5-3-9)6-12(17)15-13(18)7-11(16)8-14(15)19/h2-5,7-8,16,18-19H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEDFHVZITYAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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